2-({4-[(4-chlorophenyl)sulfonyl]-2-(thiophen-2-yl)-1,3-oxazol-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-{[4-(4-CHLOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE is a complex organic compound that features a combination of several functional groups, including a thiophene ring, an oxazole ring, and a sulfonyl chloride group
Preparation Methods
The synthesis of 2-{[4-(4-CHLOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE typically involves multiple steps. One common method includes the following steps:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the thiophene ring: This step often involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance.
Attachment of the sulfonyl chloride group: This can be done using 4-chlorobenzenesulfonyl chloride, which is synthesized by reacting 4-chlorobenzene with chlorosulfuric acid.
Final assembly: The final step involves coupling the intermediate products to form the target compound.
Chemical Reactions Analysis
2-{[4-(4-CHLOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl chloride group can be reduced to a sulfonamide.
Substitution: The chlorine atom in the sulfonyl chloride group can be substituted with other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfur-containing compounds.
Medicine: Its structural features suggest potential as a pharmacophore for developing new drugs.
Industry: It can be used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4-(4-CHLOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE is not well-documented. based on its structure, it is likely to interact with biological targets through its sulfonyl and thiophene groups, which can form hydrogen bonds and π-π interactions with proteins and other biomolecules.
Comparison with Similar Compounds
Similar compounds include those with thiophene and oxazole rings, such as:
Tipepidine: Used as an antitussive.
Tioconazole: An antifungal agent.
Sertaconazole: Another antifungal agent.
What sets 2-{[4-(4-CHLOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C22H17ClN2O5S3 |
---|---|
Molecular Weight |
521.0 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C22H17ClN2O5S3/c1-29-17-6-3-2-5-16(17)24-19(26)13-32-22-21(25-20(30-22)18-7-4-12-31-18)33(27,28)15-10-8-14(23)9-11-15/h2-12H,13H2,1H3,(H,24,26) |
InChI Key |
WKWIPJGCTNUSJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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